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Cat. No.: S547965

Sapitinib LC-MS/MS Method Validation Parameters

The table below summarizes the core validation parameters for the Sapitinib LC-MS/MS method as

established in recent research [1] [2] [3].

Validation Parameter Result / Description
Analytical Technique Liquid chromatography with tandem mass spectrometry (LC-MS/MS)
Detection Mode Electrospray lonization (ESI), positive ion mode, Multiple Reaction

Monitoring (MRM)

Intended Application Quantification of Sapitinib in Human Liver Microsome (HLM) matrix &
metabolic stability assessment

Linearity Range 1 - 3000 ng/mL

Regression Equation y =1.7298x + 3.62941 (r2 = 0.9949)
Limit of Quantification 0.88 ng/mL

(LOQ)
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Validation Parameter Result / Description

Precision (Intra-day) 0.29% - 6.31%

Precision (Inter-day) -1.45% - 7.25%

Extraction Recovery 101.33% * 2.11 (SPT), 106.12% = 4.92 (IS: Filgotinib)
Chromatographic Luna 3 um PFP(2) (150 x 4.6 mm)

Column

Run Time 3 minutes

| Metabolic Stability Results | In vitro half-life (t;/;): 21.07 min Intrinsic Clearance (CL;,.): 38.48

mL/min/kg |

Experimental Protocol & Methodology

Here is a detailed workflow for the analytical method and metabolic stability assessment, which you can

adapt into standard operating procedures.

Sample Preparation and Analysis [1] [2]:

¢ Extraction Method: Protein precipitation is used for sample preparation. The recovery rates for both
Sapitinib and the internal standard (Filgotinib) were found to be acceptable and reproducible.
e Chromatographic Conditions:

[e]

o

o

[e]

(o]

Column: Luna 3 pum PFP(2) (150 x 4.6 mm). The search results note that this column provided
superior peak shape and a shorter retention time compared to standard C18 columns.

Mobile Phase: An isocratic elution system is used.

Flow Rate: 0.4 mL/min.

Injection Volume: 5 pL.

Run Time: 3 minutes.

e Mass Spectrometric Conditions:

o

o

[e]

lon Source: Electrospray lonization (ESI).
Polarity: Positive ion mode.
Acquisition Mode: Multiple Reaction Monitoring (MRM).
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Metabolic Stability Incubation Protocol [1]: The established LC-MS/MS method was applied to assess the
metabolic stability of Sapitinib in HLMs.

¢ Incubation: Sapitinib (at a concentration of 1 uM) is incubated with pooled HLMs in the presence of
an NADPH-generating system.

¢ Sampling: Aliquots are taken at predetermined time intervals (e.g., 0, 5, 15, 30, 45, 60 minutes).

¢ Reaction Termination: The metabolic reaction in each aliquot is stopped by adding an equal volume
of ice-cold acetonitrile containing the internal standard (Filgotinib).

e Analysis: The concentration of the parent drug (Sapitinib) in each sample is quantified using the
validated LC-MS/MS method.

¢ Data Calculation: The natural logarithm of the remaining Sapitinib concentration is plotted against
time. The slope of the linear regression is used to calculate the in vitro half-life (t,,), and intrinsic

clearance (CL;y) is then determined using the well-stirred model.

The following diagram illustrates the logical workflow for the metabolic stability assessment:
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Frequently Asked Questions (FAQSs)
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Q1: Why was a Luna PFP column chosen over a standard C18 column for this method? A1l: During
method development, a standard C18 column resulted in chromatographic peak tailing, poor separation, and
longer retention times. The Luna PFP(2) column was selected because it provided optimal peak shape, good

separation of Sapitinib and the internal standard (Filgotinib), and a fast run time of only 3 minutes [1].

Q2: What is the justification for using Filgotinib as the Internal Standard (IS)? A2: Filgotinib was

chosen for three key reasons [1] [2]:

e ltis effectively extracted from the HLM matrix using the same protein precipitation method as
Sapitinib, with high and reproducible recovery.

¢ Itis well-separated from Sapitinib in the short, 3-minute chromatographic run.

e There are no known approved prescriptions for the concurrent use of Sapitinib and Filgotinib,
minimizing the risk of interference in real-world applications.

Q3: What does the metabolic stability data suggest about Sapitinib's in vivo behavior? A3: Sapitinib
exhibited an in vitro half-life of 21.07 minutes and a moderate intrinsic clearance of 38.48 mL/min/kg. These
values suggest that Sapitinib has a moderate extraction ratio, which is a positive indicator for good in vivo

bioavailability [1] [3].

Q4: Are there any known reactive metabolites of Sapitinib that researchers should be aware of? A4:
Yes, prior research has characterized reactive intermediates of Sapitinib. In vitro studies with HLMs have
identified the formation of two iminium ions and one aldehyde intermediate, suggesting bioactivation
pathways primarily around the piperidine ring and the N-methylacetamide group [4]. This information is

crucial for comprehensive metabolic profiling.

Troubleshooting Guide

Issue Potential Cause Suggested Action

Poor Peak Shape / Inappropriate Switch from a C18 to a PFP column as recommended by
Tailing column chemistry the method [1].

Low Recovery of Inefficient protein Ensure the correct ratio of precipitation solvent

Analyte precipitation (acetonitrile) to sample is used. Verify the mixing and

centrifugation steps.
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Issue
Loss of Sensitivity

/ High Background

Inconsistent
Metabolic Half-life

Potential Cause
Matrix effect from

HLM

Non-linear kinetics,
cofactor depletion

Need Custom Synthesis?

Suggested Action

Use the internal standard (Filgotinib) to normalize for any
matrix effects. The method reported an acceptable IS-
normalized matrix factor [1] [2].

Ensure the incubation concentration is at 1 M (to stay
below the Michaelis-Menten constant) and verify the
activity and concentration of the HLM and NADPH system

[1].

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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